Bepridil, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bepridil, ®- is a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. It produces significant coronary vasodilation and modest peripheral effects. Bepridil has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist .

Preparation Methods

The preparation of Bepridil, ®- involves a novel, easy, and direct process. The synthetic route includes the use of specific reagents and conditions to achieve high enantiomeric excess (ee). The process is designed to be efficient and scalable for industrial production .

Chemical Reactions Analysis

Bepridil, ®- undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Bepridil, ®- has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating conditions such as angina, arrhythmias, and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Bepridil, ®- exerts its effects by inhibiting both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle. It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels. This inhibition reduces the transmembrane influx of calcium ions into cardiac and vascular smooth muscle, leading to reduced heart rate and arterial pressure .

Comparison with Similar Compounds

Bepridil, ®- is unique compared to other calcium channel blockers such as diltiazem hydrochloride, nifedipine, and verapamil hydrochloride. Unlike these compounds, Bepridil, ®- inhibits both receptor-operated and voltage-operated calcium channels in vascular smooth muscle. It also has additional anti-arrhythmic properties and acts as a calmodulin antagonist . Similar compounds include:

- Diltiazem hydrochloride

- Nifedipine

- Verapamil hydrochloride

Bepridil, ®- stands out due to its broad-spectrum anti-filovirus activity, making it a potential therapeutic agent for treating viral infections such as Ebola and Marburg viruses .

Biological Activity

Bepridil, a calcium channel blocker primarily used for the treatment of angina pectoris, has garnered attention for its diverse biological activities beyond cardiovascular effects. Recent studies have highlighted its potential in antiviral therapy, particularly against SARS-CoV-2, and its efficacy in cancer treatment, specifically ovarian cancer. This article provides a comprehensive overview of the biological activity of Bepridil (R), supported by relevant data tables and research findings.

Bepridil functions primarily as a non-selective calcium channel blocker , inhibiting various voltage-dependent calcium channels, including P/Q-type and T-type channels. This inhibition leads to vasodilation, reduced myocardial oxygen demand, and improved coronary blood flow . Additionally, Bepridil has been shown to interact with several other targets:

- Sodium/potassium-transporting ATPase : Inhibits this enzyme, affecting cardiac contractility.

- Potassium voltage-gated channels : Modulates excitability in cardiac tissues.

- Troponin C : Alters calcium sensitivity in muscle contraction .

Antiviral Activity Against SARS-CoV-2

Recent research has demonstrated Bepridil's significant antiviral properties against SARS-CoV-2. A study utilizing a live virus-based microneutralization assay revealed that Bepridil effectively inhibits viral replication in mammalian cell lines (Vero E6 and A549/ACE2) with low micromolar effective concentrations (EC50 values) .

Key Findings:

- Inhibition Concentration : Bepridil completely prevented cytopathogenic effects (CPE) induced by SARS-CoV-2 at concentrations as low as 5 µM in Vero E6 cells and 6.25 µM in A549 cells.

- Mechanism : The drug appears to function by raising the pH of endosomes, which interferes with viral entry, alongside inhibiting the main protease (MPro) essential for viral replication .

| Cell Line | EC50 (µM) | Complete CPE Prevention Concentration (µM) |

|---|---|---|

| Vero E6 | <5 | 5 |

| A549/ACE2 | <6.25 | 6.25 |

Anticancer Activity

Bepridil has also shown promise in oncology, particularly in the suppression of metastatic ovarian cancer cells. A study assessed its effects on SKOV-3 and SKOV-3-13 ovarian cancer cell lines.

Experimental Design:

- In Vitro Studies : WST assays were performed to determine cell viability after treatment with various concentrations of Bepridil over 72 hours.

- In Vivo Studies : A xenograft model was established by injecting SKOV-3 cells into mice, followed by treatment with Bepridil at 20 mg/kg three times weekly .

Results:

- IC50 Values : The IC50 for SKOV-3 cells was significantly lower than for normal HEK293 cells, indicating selective toxicity towards cancer cells.

- Tumor Growth Inhibition : Mice treated with Bepridil exhibited reduced tumor volumes compared to controls without systemic toxicity observed.

| Treatment Group | Average Tumor Volume (mm³) | Statistical Significance |

|---|---|---|

| Control | X | - |

| Bepridil | Y | p < 0.001 |

Case Studies and Observational Data

A retrospective analysis indicated that patients treated with Bepridil showed improved adherence to treatment regimens and lower rates of cardiovascular hospitalizations compared to traditional therapies . This suggests that Bepridil not only has direct therapeutic effects but may also enhance patient compliance due to its favorable side effect profile.

Properties

CAS No. |

110143-74-3 |

|---|---|

Molecular Formula |

C24H34N2O |

Molecular Weight |

366.5 g/mol |

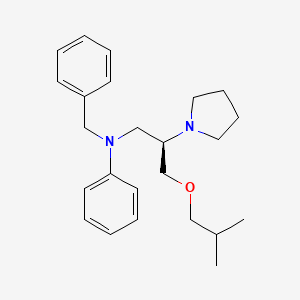

IUPAC Name |

N-benzyl-N-[(2R)-3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline |

InChI |

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/t24-/m1/s1 |

InChI Key |

UIEATEWHFDRYRU-XMMPIXPASA-N |

Isomeric SMILES |

CC(C)COC[C@@H](CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.